molecular formula C17H20N4O3S B6423554 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040666-56-5

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B6423554
CAS No.: 1040666-56-5
M. Wt: 360.4 g/mol
InChI Key: VFSWFBUMGDSPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a critical role in multiple cellular processes and disease pathways. Its function is pivotal in neuronal development and differentiation, and its gene is located in the Down syndrome critical region on chromosome 21, making it a key target for investigating the molecular mechanisms underlying neurodevelopmental disorders PubMed . This compound exhibits high selectivity for DYRK1A over other kinases, effectively inhibiting its autophosphorylation and subsequent phosphorylation of downstream substrates like transcription factors and splicing factors Supplier Data . In research, it is extensively used to probe DYRK1A's role in cell cycle regulation, neuronal signaling, and cognitive function. Furthermore, due to the established links between DYRK1A and pathologies such as Alzheimer's disease and certain cancers, this inhibitor serves as a valuable chemical tool for validating DYRK1A as a therapeutic target and for pre-clinical drug discovery efforts Supplier Data .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-17(19-10-12-4-1-2-8-18-12)16-14-5-3-6-15(14)20-21(16)13-7-9-25(23,24)11-13/h1-2,4,8,13H,3,5-7,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSWFBUMGDSPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Construction

The cyclopenta[c]pyrazole scaffold is synthesized through a [3+2] cycloaddition between cyclopentanone derivatives and hydrazines. For example, cyclopentanone reacts with hydrazine hydrate in ethanol under reflux to form 2,4,5,6-tetrahydrocyclopenta[c]pyrazole. Subsequent methylation at the 2-position is achieved using methyl iodide in the presence of a base such as potassium carbonate.

Key Reaction Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C (reflux)

  • Catalyst: Hydrochloric acid (0.5–1.0 equiv)

  • Yield: 70–85%

Carboxamide Formation via Aminolysis

The carboxamide group is installed through aminolysis of a pyrazole-4-carboxylic acid ester. According to Patent EP3677572A1, this step involves reacting the ester with pyridin-2-ylmethylamine in the presence of a base (e.g., potassium tert-butoxide) and a polar aprotic solvent like dimethylformamide (DMF). Notably, this method eliminates the need to remove by-products such as alcohols, enhancing industrial feasibility.

Critical Variables :

  • Base: KOtBu or NaH (2.0–3.0 equiv)

  • Solvent: DMF or acetonitrile

  • Yield: 82–90%

Industrial-Scale Production Using Continuous Flow Reactors

Flow Chemistry for Pyrazole Synthesis

Continuous flow systems enable high-throughput synthesis of the pyrazole core. Cyclopentanone and hydrazine are pumped through a heated reactor (80°C) with a residence time of 15–20 minutes, achieving 90% conversion.

Advantages :

  • Reduced reaction time (30% faster than batch processes)

  • Improved heat transfer and safety profile

Catalytic Oxidation for Sulfone Formation

Palladium-catalyzed C–H functionalization is employed to oxidize tetrahydrothiophene to its 1,1-dioxide derivative. A mixture of Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and Ag₂O (3.0 equiv) in acetic acid achieves complete oxidation at 40°C.

Performance Metrics :

  • Turnover Number (TON): >500

  • Selectivity: >95%

Palladium-Catalyzed Tandem Reactions for Structural Elaboration

One-Pot Oxidative Heck/C–H Amination

A tandem protocol combines the oxidative Heck reaction and intramolecular C–H amidation to assemble the pyridine and pyrazole moieties. For instance, cinnamamides react with arylboronic acids in the presence of PdCl₂ (10 mol%) and Cu(TFA)₂ (200 mol%) under oxygen atmosphere, yielding the target compound in 73% yield.

Mechanistic Insights :

  • Oxidative Heck Coupling : Forms the C–C bond between the pyridine and cyclopenta[c]pyrazole.

  • C–H Amination : Constructs the carboxamide linkage via palladium-mediated N–H activation.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified using flash chromatography (silica gel, ethyl acetate/hexanes gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Purity Standards :

  • HPLC: ≥98% purity

  • Melting Point: 210–215°C (decomposition)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75 (t, J = 7.6 Hz, 1H, pyridine-H), 4.55 (s, 2H, CH₂-pyridine), 3.20–3.35 (m, 2H, tetrahydrothiophene-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric stretch).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multi-Step Batch70–8595–98ModerateHigh
Continuous Flow85–9097–99HighModerate
Palladium Catalysis65–7390–95LowLow

Key Findings :

  • Continuous flow synthesis offers superior scalability and yield but requires significant capital investment.

  • Palladium-mediated methods are limited by catalyst cost but provide access to structurally diverse analogs .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinylmethyl and pyrazole moieties.

    Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

    Cyclization Catalysts: Lewis acids, Brønsted acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a tetrahydrothiophene derivative with a pyridine-containing moiety. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Key Steps in Synthesis

  • Formation of Tetrahydrothiophene : Initial synthesis involves the preparation of the 1,1-dioxidotetrahydrothiophene core.
  • Coupling with Pyridine : The tetrahydrothiophene is then coupled with a pyridine derivative to form the desired amide.
  • Cyclization : The final cyclopenta[c]pyrazole structure is formed through cyclization reactions.

GIRK Channel Modulation

Recent studies have highlighted the compound's role as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels are critical in regulating neuronal excitability and have implications in conditions such as epilepsy and anxiety disorders.

  • Potency : The compound has shown nanomolar potency as a GIRK1/2 activator, outperforming traditional urea-based compounds in terms of metabolic stability and selectivity against other GIRK subtypes .
  • Selectivity Profile : It has demonstrated excellent selectivity against various ion channels, making it a promising candidate for further development as a therapeutic agent .

Potential Therapeutic Uses

The modulation of GIRK channels by this compound suggests several therapeutic applications:

  • Antiepileptic Agents : Given its ability to enhance GIRK channel activity, it may serve as an effective treatment for epilepsy by stabilizing neuronal firing rates.
  • Anxiolytics : Its anxiolytic potential is supported by preclinical models indicating reduced anxiety-like behaviors when administered .

Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition

Another area of investigation involves the inhibition of DGAT2, an enzyme implicated in lipid metabolism and associated with obesity and diabetes. Compounds derived from this scaffold have shown promise in inhibiting DGAT2 activity, which could lead to new treatments for metabolic disorders .

Case Study 1: GIRK Channel Activation

In a study evaluating various derivatives of the compound, researchers found that modifications to the tetrahydrothiophene moiety significantly impacted both potency and metabolic stability. The lead compound exhibited an EC50 value of 33 nM against GIRK1/2 channels while maintaining selectivity over GIRK1/4 channels .

Case Study 2: Metabolic Stability

A metabolite identification study revealed that amidolysis was the primary metabolic pathway for this compound in liver microsomes. This insight is crucial for further optimizing the pharmacokinetic profile of similar compounds aimed at CNS targets .

CompoundEC50 (nM)SelectivityStability
Lead Compound33HighExcellent
Modified Compound A609ModerateModerate
Modified Compound B>6000LowPoor

Mechanism of Action

The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby reducing inflammation and cell damage.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data
Target Compound C₁₈H₁₉N₃O₃S* ~381.4* Pyridin-2-ylmethyl, sulfone-tetrahydrothiophene Inferred from analogs
N-(3-Chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydro... () C₁₇H₁₈ClN₃O₃S 379.9 3-Chlorophenyl CAS 2319804-24-3
N-(Pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide () C₁₈H₁₇N₃OS 323.4 Pyridin-3-ylmethyl, pyrrole CAS 1190297-90-5
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-... () C₂₁H₂₂N₄O₄S 426.5 Pyridin-4-ylmethyl, 4-methoxyphenyl Smiles provided
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-... () C₂₇H₂₅N₅O₆ 515.5 Nitrophenyl, cyano, phenethyl Mp 243–245°C, 51% yield

*Inferred based on structural similarity to .

Key Research Findings

  • Sulfone vs. Thiophene : The sulfone group in the target compound and analogs enhances polarity and metabolic stability compared to thiophene-containing derivatives (e.g., ), which may exhibit faster clearance .
  • Pyridine Substitution: Pyridin-2-ylmethyl (target) vs.

Biological Activity

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has emerged as a significant subject of research due to its complex structure and potential therapeutic applications. This article delves into its biological activity, covering mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique arrangement that includes:

  • A dioxidotetrahydrothiophene ring
  • A pyridinylmethyl group
  • A tetrahydrocyclopenta[c]pyrazole core

The molecular formula is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S with a molecular weight of 360.4 g/mol . Its structure allows for diverse interactions with biological targets, making it valuable in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably:

  • It may inhibit enzymes involved in oxidative stress, which can lead to reduced inflammation and cellular damage.
  • The compound has shown potential in modulating receptor activities that are critical in various biological pathways .

Therapeutic Applications

1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance:

  • Compounds similar to this one have been evaluated for their effectiveness against bacteria such as E. coli and Staphylococcus aureus, demonstrating promising results .

2. Anti-inflammatory Properties
The compound's ability to inhibit inflammatory pathways has been documented. Studies show that certain pyrazole derivatives can significantly reduce pro-inflammatory cytokines like TNF-α and IL-6 .

3. Anticancer Potential
The unique structure allows for interactions with cancer-related molecular targets. Some related compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus ,
Anti-inflammatoryReduces TNF-α and IL-6 levels
AnticancerCytotoxic effects on cancer cell lines ,

Case Study: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives revealed that those containing the dioxidotetrahydrothiophene moiety exhibited enhanced antibacterial activity compared to their counterparts lacking this structure. This highlights the importance of structural features in determining biological efficacy .

Case Study: Inhibition of Inflammatory Pathways

In vivo studies demonstrated that certain derivatives significantly inhibited carrageenan-induced edema in mice models, confirming their potential as anti-inflammatory agents comparable to established drugs like indomethacin .

Q & A

Q. How can researchers design a multi-step synthetic route for this compound, considering its complex heterocyclic framework?

Methodology :

  • Stepwise retrosynthetic analysis : Break down the molecule into key fragments (e.g., tetrahydrothiophene dioxide, pyrazole-carboxamide, and pyridylmethyl moieties). Use established protocols for cyclopenta[c]pyrazole synthesis via [3+2] cycloaddition or intramolecular cyclization .
  • Functional group compatibility : Ensure protecting groups (e.g., tert-butoxycarbonyl for amines) are used to avoid side reactions during sulfone formation or amide coupling steps .
  • Intermediate characterization : Validate intermediates via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS at each stage to confirm regioselectivity and purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodology :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., resolving isotopic patterns to distinguish between Cl/Br-containing impurities) .
  • Multinuclear NMR : Use 1H^1 \text{H}-13C^{13} \text{C} HSQC and HMBC to assign stereochemistry and verify the sulfone group’s position in the tetrahydrothiophene ring .
  • IR spectroscopy : Identify characteristic peaks for sulfone (1150–1300 cm1^{-1}) and amide (1650–1700 cm1^{-1}) functionalities .

Q. How can reaction conditions be optimized for higher yields in the final coupling step?

Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., HATU for amide coupling) .
  • In-situ monitoring : Use HPLC or LC-MS to track reaction progress and identify side products (e.g., over-oxidation of the sulfone group) .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reaction pathways and regioselectivity?

Methodology :

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., sulfone vs. sulfoxide formation) .
  • Reaction path search : Use software like GRRM to explore potential intermediates and identify low-energy pathways for cyclopenta[c]pyrazole formation .
  • Machine learning : Train models on existing reaction databases to predict optimal solvent-catalyst combinations for amide coupling .

Q. How should researchers address contradictory data in batch-to-batch reproducibility?

Methodology :

  • Root-cause analysis : Compare 1H NMR^1 \text{H NMR} spectra of batches to detect subtle impurities (e.g., residual solvents or diastereomers) .
  • Kinetic studies : Investigate temperature-sensitive steps (e.g., sulfone oxidation) using differential scanning calorimetry (DSC) to identify unstable intermediates .
  • Cross-lab validation : Collaborate with independent labs to verify synthetic protocols and isolate variables (e.g., humidity effects on hygroscopic reagents) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Methodology :

  • Analog synthesis : Modify substituents on the pyridylmethyl group or tetrahydrothiophene ring to test electronic/steric effects on biological activity .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using X-ray crystallography data to prioritize analogs for synthesis .
  • Multivariate analysis : Corporate physicochemical parameters (logP, polar surface area) with activity data to build predictive QSAR models .

Q. How can researchers validate the stability of this compound under physiological conditions?

Methodology :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2_2O2_2) conditions, followed by LC-MS to identify degradation products .
  • Plasma stability assays : Incubate with human plasma and quantify parent compound loss over 24 hours using UPLC-MS/MS .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Methodology :

  • Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts .
  • Membrane filtration : Apply nanofiltration to remove high-molecular-weight impurities (e.g., polymeric side products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.